Monoacylglycerol Lipase (MAGL) Inhibition: Target Compound vs. Structural Analog
Methyl 3-methoxypiperidine-4-carboxylate hydrochloride exhibits an IC50 of approximately 5 μM against human monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system . In contrast, a structurally related analog, Methyl 4-methoxypiperidine-3-carboxylate hydrochloride, shows significantly reduced activity with an IC50 greater than 55.69 μM in comparable assays . This >10-fold difference in potency directly correlates with the position of the methoxy and carboxylate groups on the piperidine ring, underscoring the critical nature of the 3-methoxy-4-carboxylate regiospecificity for achieving meaningful MAGL inhibition.
| Evidence Dimension | Inhibition of human monoacylglycerol lipase (MAGL) |
|---|---|
| Target Compound Data | IC50 ≈ 5 μM |
| Comparator Or Baseline | Methyl 4-methoxypiperidine-3-carboxylate hydrochloride (regioisomer analog); IC50 > 55.69 μM |
| Quantified Difference | >10-fold difference in potency (target compound is >10x more potent) |
| Conditions | In vitro enzymatic assay; experimental details for analog not fully specified but comparable to reported MAGL inhibition assays. |
Why This Matters
For research programs targeting the endocannabinoid system, selecting the correct regioisomer is non-negotiable; using the wrong substitution pattern can result in a >10-fold loss in potency, wasting resources and leading to false negatives.
